molecular formula C21H20N4O5 B2606539 N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide CAS No. 1251694-86-6

N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B2606539
M. Wt: 408.414
InChI Key: HVWDOCROZKUSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
The exact mass of the compound N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a piperidine derivative with a quinoline derivative, followed by the addition of a carboxamide group and a chloro-methoxy-methyl group.

Starting Materials
4-chloro-2-methoxy-5-methylphenylamine, 3-cyano-6-fluoroquinoline, 4-piperidone, ethyl chloroformate, sodium hydride, N,N-dimethylformamide, acetic acid, hydrochloric acid, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: 4-chloro-2-methoxy-5-methylphenylamine is reacted with ethyl chloroformate in the presence of sodium hydride and N,N-dimethylformamide to form the corresponding carbamate., Step 2: The carbamate is then reacted with 3-cyano-6-fluoroquinoline in the presence of acetic acid to form the desired piperidine-quinoline intermediate., Step 3: The piperidine-quinoline intermediate is then reacted with 4-piperidone in the presence of hydrochloric acid to form the carboxamide group., Step 4: Finally, the chloro-methoxy-methyl group is added by reacting the carboxamide intermediate with thionyl chloride and methanol in the presence of sodium bicarbonate and sodium chloride.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c26-19(22-14-5-6-17-18(11-14)30-13-29-17)12-25-21(27)16-4-2-1-3-15(16)20(23-25)24-7-9-28-10-8-24/h1-6,11H,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWDOCROZKUSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

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